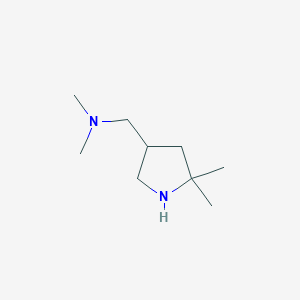

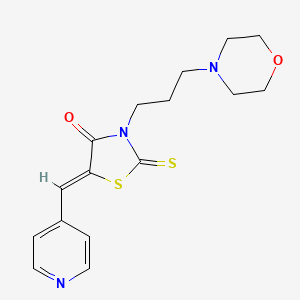

![molecular formula C17H17ClN2O2 B2997290 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide CAS No. 1436062-68-8](/img/structure/B2997290.png)

2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications

Metal Ion Sensing

Naphthoquinone derivatives, including compounds related to 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide, have been studied for their ability to detect transition metal ions. For instance, certain ligands in this chemical class demonstrate a high selectivity for Cu²⁺ ions, changing color upon complexation, which could be utilized in metal ion sensing applications (Gosavi-Mirkute et al., 2017).

Polymer Synthesis

Compounds with a naphthalene structure are key intermediates in the synthesis of high-performance polymers. For example, aromatic polyamides derived from similar naphthalene-based compounds exhibit high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Yang & Chen, 1992); (Yang & Chen, 1993).

Catalytic Applications

Derivatives of naphthalene, similar to this compound, have been explored in catalytic applications. For example, certain amide ligands derived from naphthalene structures have been used to facilitate copper-catalyzed coupling reactions, which are important in synthetic chemistry (Ma et al., 2017).

Fluorescence-Based Sensing

Naphthalene derivatives have been investigated for their fluorescence properties, which can be exploited in the development of fluorescent probes for sensing applications. For example, certain naphthalene-based compounds exhibit selective fluorescence emission changes in the presence of specific metal ions, a property useful in the development of chemical sensors (Jali et al., 2013).

Pharmaceutical Research

Naphthalene derivatives, closely related to the compound , have been used in pharmaceutical research, particularly in the development of inhibitors for various biological targets. For instance, certain naphthalene-carboxamides have been identified as potent inhibitors of VEGFR2, a key receptor in angiogenesis, suggesting potential applications in cancer therapy (Bold et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, including electrophilic substitution

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 2-chloropyridine, a component of the compound , exhibits extensive volatilization losses from water, less so when present in soil This suggests that the compound’s action may be influenced by its environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-15-13(7-4-10-19-15)16(21)20-11-17(22)9-3-6-12-5-1-2-8-14(12)17/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUGBJQEFHKCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(CNC(=O)C3=C(N=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

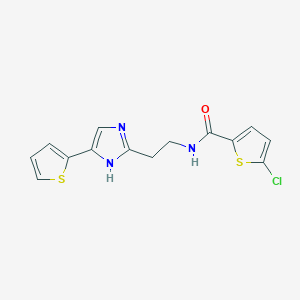

![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2997221.png)

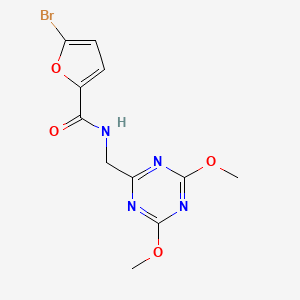

![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)

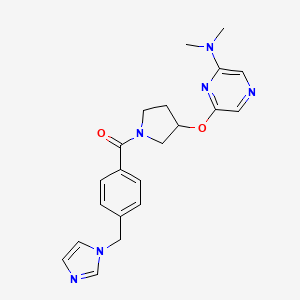

![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)